molecular formula C18H12N4O4S B12274396 6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one

6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one

Cat. No.: B12274396
M. Wt: 380.4 g/mol
InChI Key: ZJBDIOFSLZXDSQ-UHFFFAOYSA-N
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Description

6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is a complex organic compound that features a unique combination of functional groups, including a nitro group, a thiazole ring, and a chromenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one typically involves multi-step organic reactions. One common method starts with the preparation of the thiazole ring, which can be synthesized by reacting 2-aminothiophenol with α-haloketones under basic conditions. The chromenone core is then introduced through a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents. The final step involves the coupling of the thiazole and chromenone intermediates with phenylhydrazine under acidic conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and high-throughput screening to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one undergoes various types of chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under catalytic hydrogenation conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole and chromenone rings.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas with palladium on carbon (Pd/C) for reduction, potassium permanganate (KMnO4) for oxidation, and various halogenating agents for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to ensure selective and efficient transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while oxidation can produce various oxidized forms of the compound with different functional groups.

Mechanism of Action

The mechanism of action of 6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cell signaling and metabolism. The nitro group and thiazole ring are key functional groups that interact with the active sites of these enzymes, leading to their inhibition and subsequent effects on cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-nitro-3-[2-(2-phenylhydrazin-1-yl)-1,3-thiazol-4-yl]-2H-chromen-2-one is unique due to its combination of a nitro group, thiazole ring, and chromenone core, which confer distinct electronic and steric properties. This uniqueness allows it to interact with a broader range of molecular targets and exhibit diverse biological activities compared to other similar compounds.

Properties

Molecular Formula

C18H12N4O4S

Molecular Weight

380.4 g/mol

IUPAC Name

6-nitro-3-[2-(2-phenylhydrazinyl)-1,3-thiazol-4-yl]chromen-2-one

InChI

InChI=1S/C18H12N4O4S/c23-17-14(9-11-8-13(22(24)25)6-7-16(11)26-17)15-10-27-18(19-15)21-20-12-4-2-1-3-5-12/h1-10,20H,(H,19,21)

InChI Key

ZJBDIOFSLZXDSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)NNC2=NC(=CS2)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O

Origin of Product

United States

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